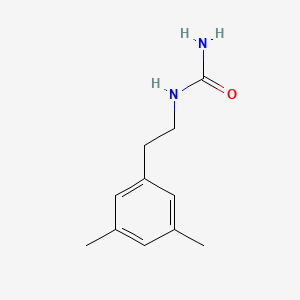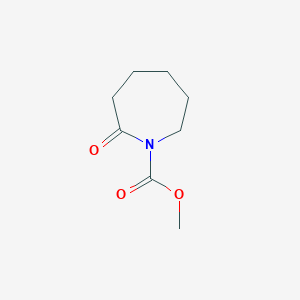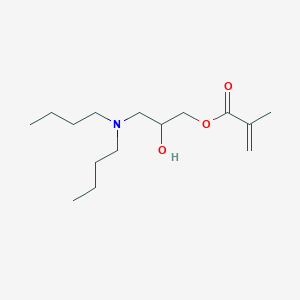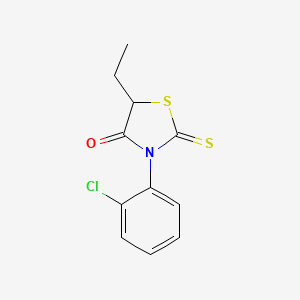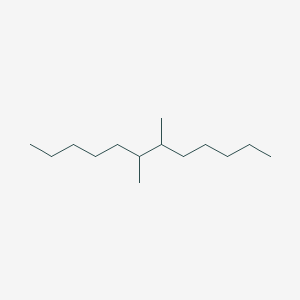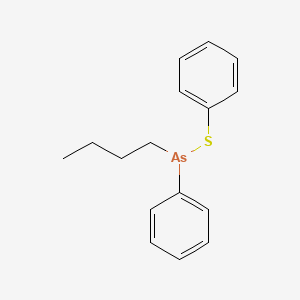
Butylphenyl(phenylthio)arsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylphenyl(phenylthio)arsine is an organoarsenic compound characterized by the presence of butyl, phenyl, and phenylthio groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butylphenyl(phenylthio)arsine typically involves the reaction of phenylthioarsenic compounds with butylphenyl derivatives. One common method is the reaction of phenylthioarsenic dichloride with butylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically refluxed for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Butylphenyl(phenylthio)arsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic derivatives.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in polar aprotic solvents.
Major Products Formed
Oxidation: Arsenic oxides and sulfoxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butylphenyl(phenylthio)arsine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of butylphenyl(phenylthio)arsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the arsenic atom and sulfur atoms in thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the butyl and phenylthio groups.
Triphenylarsine: Contains three phenyl groups attached to arsenic, differing in its lack of sulfur-containing groups.
Arsenic trioxide: A simple arsenic compound with significant biological activity but different structural features.
Uniqueness
Butylphenyl(phenylthio)arsine is unique due to the presence of both butyl and phenylthio groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
24582-61-4 |
|---|---|
Molekularformel |
C16H19AsS |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
butyl-phenyl-phenylsulfanylarsane |
InChI |
InChI=1S/C16H19AsS/c1-2-3-14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI-Schlüssel |
GWWSMIWLZWOXJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[As](C1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



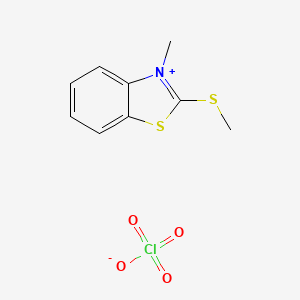

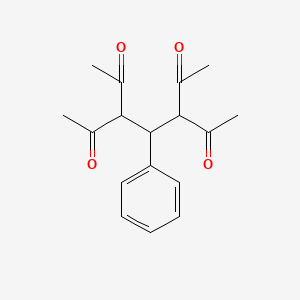

![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
